Dimecrotic acid

Overview

Description

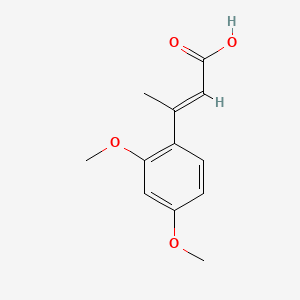

Dimecrotic Acid, also known as 3-(2,4-Dimethoxyphenyl)-2-butenoic acid, is a choleretic agent with spasmolytic properties . It has a molecular formula of C12H14O4 and a molecular weight of 222.24 .

Synthesis Analysis

Dimecrotic Acid is obtained by the reaction of resorcinol with acetoacetate to give 4-methyl-7-hydroxycoumarin . It can be analyzed by reverse phase (RP) HPLC method with simple conditions .Molecular Structure Analysis

The molecular structure of Dimecrotic Acid contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aromatic ethers .Physical And Chemical Properties Analysis

Dimecrotic Acid has a melting point of 149°C . More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications

Choleretic Agent in Digestive Disorders

Dimecrotic acid is recognized for its choleretic properties, which means it can stimulate the production and flow of bile from the liver. This makes it valuable in the treatment of digestive system disorders, particularly cholestasis, where bile flow from the liver is obstructed .

Spasmolytic Properties

Due to its spasmolytic effects, Dimecrotic acid can relieve spasms of the muscles, particularly in the gastrointestinal tract. This application is beneficial in managing conditions like irritable bowel syndrome (IBS) where muscle spasms cause significant discomfort .

Pharmacological Research

In pharmacology, Dimecrotic acid’s role is expanding, especially in the development of treatments for hepato-digestive insufficiency. Its therapeutic potential is being explored in various clinical settings to improve liver function and digestive health .

Toxicology Studies

Dimecrotic acid is also a subject of toxicological studies. Its safety profile and potential toxic effects are being evaluated to ensure its safe use in medical treatments. Understanding its toxicological impact is crucial for drug development and environmental safety .

Environmental Science Applications

Research in environmental science has explored the use of Dimecrotic acid in understanding the response of organisms and ecosystems to environmental stressors. Its impact on lipidomic profiles can provide insights into the health of aquatic ecosystems and the effects of pollutants .

Industrial Applications

In the industrial sector, Dimecrotic acid is utilized for its chemical properties in various manufacturing processes. Its role in the synthesis of fine chemicals and potential as a precursor for other compounds is of particular interest to researchers .

Biochemistry Research

Dimecrotic acid contributes to biochemistry research by serving as a model compound to study molecular interactions and reaction mechanisms. Its structure and reactivity can shed light on the behavior of similar molecules in biological systems .

Advancements in Pharmacology

The advancements in pharmacology have seen Dimecrotic acid being investigated for its efficacy and potential as a therapeutic agent. Its pharmacokinetic properties and therapeutic index are areas of active research, contributing to the development of new drugs .

properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLOISSPTMDCIF-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimecrotic acid | |

CAS RN |

7706-67-4 | |

| Record name | Dimecrotic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007706674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

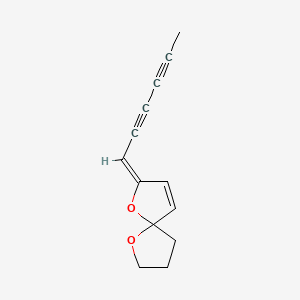

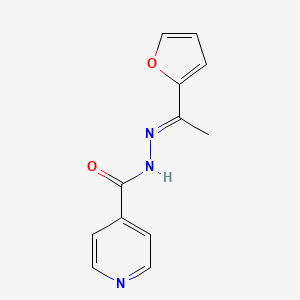

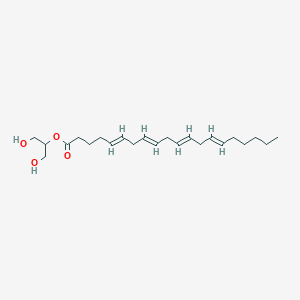

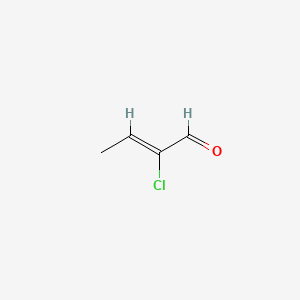

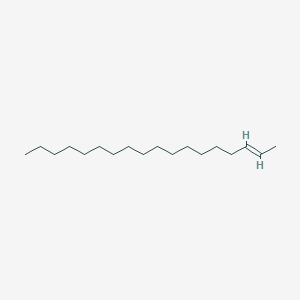

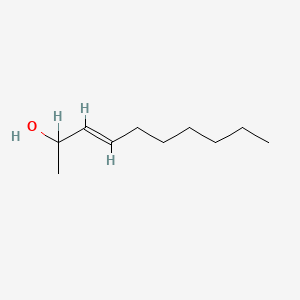

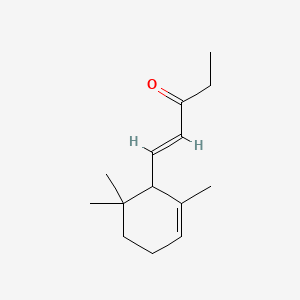

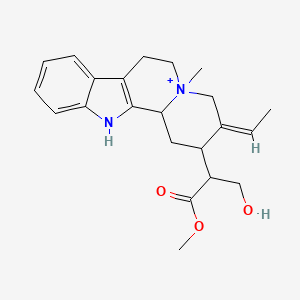

Feasible Synthetic Routes

Q & A

Q1: What is notable about the synthesis method described for dimecrotic acid magnesium salt?

A: The research [, , ] highlights a novel method for preparing dimecrotic acid magnesium salt. This method prioritizes efficiency and cost-effectiveness by:

- Direct Synthesis: The process directly synthesizes the magnesium salt from dimecrotic acid without the need for isolating and purifying intermediate compounds [].

- Safe and Affordable Reagents: The use of magnesium chloride hexahydrate as the salt-forming agent offers advantages in terms of safety and cost compared to other alternatives [].

Q2: Does the research suggest any potential advantages of this particular dimecrotic acid salt form?

A: While the research primarily focuses on the synthesis process, it does hint at a potential advantage of the magnesium salt form. The researchers emphasize that their method selectively yields the cis(Z)- isomer of dimecrotic acid magnesium salt []. This selectivity is noteworthy because different isomers of a compound can exhibit distinct biological activities and pharmacological properties. Although the specific advantages of the cis(Z)- isomer aren't elaborated upon, the researchers suggest it's the preferred form for pharmaceutical use [].

Q3: What can be inferred about dimecrotic acid's properties from the synthesis information?

A3: The synthetic route provides clues about dimecrotic acid's chemical behavior:

- Solubility: The use of solvents like ethanol in both dimecrotic acid and its magnesium salt synthesis suggests that the compound and its salt form are likely soluble in this alcohol [, ]. This is relevant for potential formulation strategies.

- Reactivity: The reactions employed, such as methylation with dimethyl sulfate and salt formation with magnesium ethoxide or magnesium chloride hexahydrate, shed light on the reactive groups present in the molecule [, ]. This information is valuable for understanding potential interactions with biological targets, should they exist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)